

Introduction: The Strategic Importance of Fluorinated Boronic Acids

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Compound of Interest

Compound Name: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Cat. No.: B1393409

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In the landscape of pharmaceutical research, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds is a cornerstone of modern drug design.[1][2] Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of crucial carbon-carbon bonds.[3][4][5]

The addition of fluorine atoms to these structures imparts profound effects on a molecule's pharmacokinetic and physicochemical properties. Fluorine's high electronegativity can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2] **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** emerges as a particularly valuable reagent, combining the synthetic utility of the boronic acid group with the beneficial properties conferred by a trifluorinated and hydroxylated phenyl ring. This unique combination makes it a powerful tool for constructing complex molecular architectures for novel therapeutic agents.[1]

Core Physicochemical Properties

Understanding the fundamental properties of **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** is critical for its effective application. The molecule's structure directly influences its reactivity, stability, and handling requirements.

Molecular Structure and Weight

The core of the compound is a phenyl ring substituted with a boronic acid group [-B(OH)₂], three fluorine atoms, and one hydroxyl group. The precise arrangement of these substituents dictates its chemical behavior.

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F1; C5 -- F2; C3 -- F3; C2 -- O_C; O_C -- H_O; } enddot
```

Figure 1: 2D structure of **2,4,6-Trifluoro-3-hydroxyphenylboronic acid**.

Quantitative Data Summary

A summary of the key quantitative data for **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** is presented below.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BF ₃ O ₃	[6][7]
Molecular Weight	191.90 g/mol	Calculated
Monoisotopic Mass	192.02055 Da	[6]
CAS Number	1072951-37-1	[7][8]
Appearance	Solid / Powder	
Purity	Typically ≥95%	

Synthesis of Aryl Boronic Acids

The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry. While specific, peer-reviewed synthesis routes for **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** are proprietary or less commonly published, a general and robust methodology involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester.[9][10]

Generalized Synthesis Workflow

The typical pathway begins with a suitably protected brominated precursor. The hydroxyl group must be protected to prevent interference with the formation of the Grignard or organolithium reagent.

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Causality in Experimental Choices

- **Protection of Hydroxyl Group:** The acidic proton of the hydroxyl group would quench the highly basic Grignard or organolithium reagent. Protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers are common choices.[11]
- **Anhydrous Conditions:** Grignard and organolithium reagents are extremely sensitive to water. All glassware must be flame-dried, and solvents must be anhydrous to prevent

reaction failure.[9][10]

- Low-Temperature Borylation: The reaction of the organometallic intermediate with the trialkyl borate is highly exothermic. Performing this step at low temperatures (e.g., -78 °C) is crucial to control the reaction rate and prevent the formation of undesired side products.[9]
- Acidic Workup: The initial product of borylation is a boronate ester. Acidic hydrolysis is required to convert this ester into the final boronic acid.[9][10]

Applications in Drug Discovery & Development

Boronic acids are indispensable tools in medicinal chemistry.[4][12] The unique electronic properties of **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** make it a valuable building block for synthesizing novel drug candidates.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[3][5]

Reaction Scheme: $\text{Ar}^1\text{-B(OH)}_2 + \text{Ar}^2\text{-X} \xrightarrow{\text{[Pd catalyst, Base]}} \text{Ar}^1\text{-Ar}^2$

Where:

- $\text{Ar}^1\text{-B(OH)}_2$: **2,4,6-Trifluoro-3-hydroxyphenylboronic acid**
- $\text{Ar}^2\text{-X}$: An aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)
- Pd catalyst: A palladium source, often $\text{Pd(PPh}_3)_4$ or Pd(OAc)_2 with a phosphine ligand.[3]
- Base: Required to activate the boronic acid, forming a more nucleophilic boronate species. Common bases include Na_2CO_3 , Cs_2CO_3 , or K_3PO_4 . [3]

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Field-Proven Insights: Why This Reagent?

- **Enhanced Potency:** The trifluorophenyl motif can participate in favorable interactions (e.g., halogen bonding, dipole-dipole) within the active site of a target protein, potentially increasing binding affinity and drug potency.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Its presence can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]
- **Modulation of pKa:** The electron-withdrawing nature of the fluorine atoms and the presence of the hydroxyl group can significantly alter the acidity and basicity of nearby functional groups, which is critical for optimizing drug-target interactions and solubility.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the use of **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a biaryl compound from **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** and an aryl bromide.

Materials:

- **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)
- Triphenylphosphine [PPh₃] (0.08 equivalents)
- Potassium Carbonate [K₂CO₃] (3.0 equivalents), finely ground
- Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
- Reaction vessel (e.g., Schlenk flask)

- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert atmosphere (N_2 or Ar). This is critical to exclude oxygen, which can deactivate the palladium catalyst.
- Reagent Addition: To the flask, add the aryl bromide (1.0 eq.), **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** (1.2 eq.), potassium carbonate (3.0 eq.), $Pd(OAc)_2$ (0.02 eq.), and PPh_3 (0.08 eq.).
- Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. The use of a biphasic system with water often accelerates the reaction.
- Degassing (Self-Validation): Subject the resulting mixture to three cycles of vacuum/inert gas backfill to ensure all dissolved oxygen is removed. A successful reaction is often indicated by a color change as the active $Pd(0)$ species forms.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reactant (aryl bromide) indicates completion.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- Extraction: Extract the aqueous layer two more times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent.

- Handling: Always handle **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** in a well-ventilated fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[16] The compound is classified as a skin, eye, and respiratory irritant.[14][15]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] It is incompatible with strong oxidizing agents, strong acids, and strong bases. [15] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.[17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [13][15]

Conclusion

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a sophisticated and highly valuable reagent for chemical researchers and drug development professionals. Its unique substitution pattern offers a powerful method for introducing fluorinated and hydroxylated moieties into complex molecules, providing a pathway to enhance the metabolic stability and biological activity of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura coupling, combined with stringent adherence to safety protocols, will enable scientists to fully exploit its potential in advancing the frontiers of medicinal chemistry.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. nbinnno.com [nbinnno.com]
- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2,4,6-trifluoro-3-hydroxyphenylboronic acid (C₆H₄BF₃O₃) [pubchemlite.lcsb.uni.lu]
- 7. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 8. 1072951-37-1|(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capotchem.cn [capotchem.cn]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. chemimpex.com [chemimpex.com]
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